Sodium acetoacetate

Übersicht

Beschreibung

Natriumacetoacetat ist das Natriumsalz der Acetoessigsäure, auch bekannt als 3-Oxobutansäure. Es ist eine β-Ketocarbonsäure und wird häufig in verschiedenen chemischen und industriellen Anwendungen eingesetzt. Natriumacetoacetat ist ein wichtiges Zwischenprodukt im Stoffwechsel von Fettsäuren und Ketonkörpern im menschlichen Körper.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natriumacetoacetat kann durch Hydrolyse von Diketen synthetisiert werden. Die Reaktion beinhaltet die Addition von Wasser zu Diketen, wodurch Acetoessigsäure gebildet wird, die dann mit Natriumhydroxid neutralisiert werden kann, um Natriumacetoacetat zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Natriumacetoacetat häufig durch die Reaktion von Diketen mit Alkoholen zur Bildung von Estern hergestellt, gefolgt von Hydrolyse, die Acetoessigsäure liefert. Die Säure wird dann mit Natriumhydroxid neutralisiert, um das Natriumsalz zu bilden .

Chemische Reaktionsanalyse

Reaktionstypen: Natriumacetoacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Acetoessigsäure kann zu Aceton und Kohlendioxid oxidiert werden.

Reduktion: Es kann zu β-Hydroxybuttersäure reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der α-Kohlenstoffposition.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Alkylhalogenide und starke Basen wie Natriumethylat werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Aceton und Kohlendioxid.

Reduktion: β-Hydroxybuttersäure.

Substitution: Verschiedene alkylierte Derivate der Acetoessigsäure.

Wissenschaftliche Forschungsanwendungen

Natriumacetoacetat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird wegen ihrer Rolle im Stoffwechsel von Ketonkörpern und Fettsäuren untersucht.

Wirkmechanismus

Natriumacetoacetat übt seine Wirkungen hauptsächlich durch seine Rolle in Stoffwechselwegen aus. Es wird in der Leber zu Acetoacetat umgewandelt, das dann weiter zu β-Hydroxybutyrat oder Aceton verstoffwechselt werden kann. Diese Ketonkörper dienen als alternative Energiequellen während Phasen des Fastens, der Bewegung oder der Kohlenhydratrestriktion . Die Verbindung interagiert mit verschiedenen Enzymen und Coenzymen, die am Citratzyklus und am Fettsäurestoffwechsel beteiligt sind .

Wirkmechanismus

Target of Action

Sodium acetoacetate primarily targets the enzyme Fumarylacetoacetase . This enzyme plays a crucial role in the tyrosine and phenylalanine catabolism pathway, which is involved in the breakdown of these amino acids .

Mode of Action

This compound acts as an electrogenic sodium (Na+) and chloride (Cl-) dependent sodium-coupled solute transporter . This includes the transport of monocarboxylates, which are short-chain fatty acids including L-lactate and D-lactate .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the metabolism of tyrosine and butyrate . It is also involved in the metabolic pathway of fatty acid biosynthesis and the metabolism of phenylalanine and tyrosine . Furthermore, it is part of the ketone body metabolism, which is crucial for energy production, especially in the brain during periods of fasting .

Pharmacokinetics

A study involving rapid intravenous administration of this compound showed that it was quickly absorbed and metabolized .

Result of Action

The action of this compound results in increased concentrations of acetoacetate and β-hydroxybutyrate in the blood . These are key components of ketone bodies, which serve as an important energy source, especially for the brain during periods of fasting or intense exercise . Furthermore, the action of this compound can lead to a significant increase in serum insulin concentration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment .

Biochemische Analyse

Biochemical Properties

Sodium acetoacetate is involved in several biochemical reactions, primarily as an intermediate in ketone body metabolism. It interacts with enzymes such as succinyl-CoA:3-ketoacid CoA transferase (SCOT) and acetoacetyl-CoA thiolase. SCOT catalyzes the transfer of CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA, which is then converted to acetyl-CoA by acetoacetyl-CoA thiolase. This acetyl-CoA enters the citric acid cycle, contributing to ATP production .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to inhibit the proliferation of cancer cells, such as colon, ovarian, cervical, and breast cancer cells, by blocking their growth . This compound does not kill cancer cells but rather inhibits their proliferation, making it a potential adjunct in cancer therapy. Additionally, it can modulate cellular metabolism by serving as an alternative energy source during glucose scarcity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can act as a substrate for SCOT, facilitating the transfer of CoA and subsequent production of acetyl-CoA . This compound also influences gene expression by modulating the activity of transcription factors and enzymes involved in metabolic pathways. For example, it can inhibit the GPR43-pERK pathway, reducing inflammation and promoting the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that this compound can maintain its inhibitory effects on cancer cell proliferation for several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, intraventricular injection of this compound at 100 mg/kg significantly improved memory and reduced inflammation in the hippocampus . High doses of this compound may lead to adverse effects, such as metabolic acidosis, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in the ketone body metabolic pathway. It is produced in the liver from acetyl-CoA and can be converted to beta-hydroxybutyrate or acetone . This compound serves as an energy source for extrahepatic tissues, including the brain, heart, and muscles, during periods of low glucose availability. It also plays a role in regulating metabolic flux and maintaining energy homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters (MCTs) and distributed to various tissues, including the brain, where it serves as an alternative energy source . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and transporter expression levels .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in ketone body metabolism. The enzyme succinyl-CoA:acetoacetate CoA transferase, which catalyzes the conversion of this compound to acetoacetyl-CoA, is found in the mitochondrial matrix . This subcellular localization is essential for the efficient utilization of this compound as an energy source and its role in cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetoacetic acid (sodium) can be synthesized through the hydrolysis of diketene. The reaction involves the addition of water to diketene, resulting in the formation of acetoacetic acid, which can then be neutralized with sodium hydroxide to produce acetoacetic acid (sodium) .

Industrial Production Methods: In industrial settings, acetoacetic acid (sodium) is often produced by the reaction of diketene with alcohols to form esters, followed by hydrolysis to yield acetoacetic acid. The acid is then neutralized with sodium hydroxide to form the sodium salt .

Analyse Chemischer Reaktionen

Types of Reactions: Acetoacetic acid (sodium) undergoes various chemical reactions, including:

Oxidation: Acetoacetic acid can be oxidized to form acetone and carbon dioxide.

Reduction: It can be reduced to form beta-hydroxybutyric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha-carbon position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Acetone and carbon dioxide.

Reduction: Beta-hydroxybutyric acid.

Substitution: Various alkylated derivatives of acetoacetic acid.

Wissenschaftliche Forschungsanwendungen

Acetoacetic acid (sodium) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its role in the metabolism of ketone bodies and fatty acids.

Industry: It is used in the production of synthetic resins, plastics, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

β-Hydroxybuttersäure: Ein weiterer Ketonkörper, der am Energiestoffwechsel beteiligt ist.

Aceton: Ein Ketonkörper, der durch den Abbau von Acetoessigsäure entsteht.

Diketen: Ein Vorläufer bei der Synthese von Acetoessigsäure.

Einzigartigkeit: Natriumacetoacetat ist einzigartig aufgrund seiner doppelten Rolle als Stoffwechselzwischenprodukt und vielseitiges chemisches Reagenz. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Bedeutung in Stoffwechselwegen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Eigenschaften

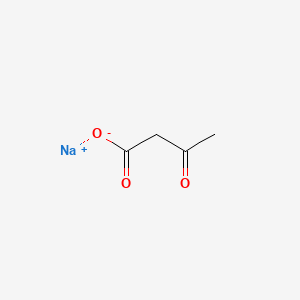

CAS-Nummer |

623-58-5 |

|---|---|

Molekularformel |

C4H6NaO3 |

Molekulargewicht |

125.08 g/mol |

IUPAC-Name |

sodium;3-oxobutanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |

InChI-Schlüssel |

NTXFWAVCYJWUCY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)[O-].[Na+] |

Kanonische SMILES |

CC(=O)CC(=O)O.[Na] |

Key on ui other cas no. |

623-58-5 |

Verwandte CAS-Nummern |

541-50-4 (Parent) |

Synonyme |

3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium acetoacetate impact glucose metabolism in different physiological states?

A: this compound infusion has been shown to decrease basal glucose utilization in normal humans but does not affect insulin-stimulated glucose utilization. [] In fed rats, this compound infusion lowers blood glucose concentration, while in starved or diabetic rats, no significant change is observed. [] This suggests a complex interplay between this compound, insulin sensitivity, and nutritional state.

Q2: Can this compound be utilized by the brain as an energy source?

A: Yes, the brain can utilize ketone bodies like this compound for energy, especially during periods of prolonged starvation. Studies in rats have shown that the brain increases its utilization of ketone bodies proportionally with their blood concentrations during starvation. [] Notably, the brain of suckling rats exhibits a significantly higher capacity to utilize ketone bodies compared to adult rats. []

Q3: How does this compound affect insulin secretion?

A: this compound can stimulate insulin secretion, as demonstrated in dogs and humans. [, ] This effect is more pronounced in portal vein blood compared to peripheral blood, suggesting rapid hepatic clearance of insulin. [, ] Notably, the presence of glucose appears to be permissive for this insulinotropic effect. []

Q4: Can this compound administration induce a diabetic-like state in animals?

A: Prolonged administration of this compound can lead to metabolic disturbances resembling diabetes in rabbits. [] Daily injections of progressively increasing doses cause progressive hyperglycemia, decreased glucose tolerance, and depletion of liver and muscle glycogen. [] This highlights the potential metabolic consequences of prolonged exposure to high levels of this compound.

Q5: How does this compound influence the metabolism of other nutrients?

A: this compound can influence the metabolism of various nutrients. In rats, it increases urinary excretion of tryptophan metabolites, particularly kynurenine, hydroxykynurenine, and xanthurenic acid. [] Prolonged administration in rabbits can also lead to riboflavin and nicotinic acid deficiency, marked by decreased blood levels, reduced urinary excretion, and severe skin lesions. []

Q6: Does this compound impact tumor cell proliferation?

A: Emerging research suggests that this compound, along with other ketone bodies, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] While not directly cytotoxic, this compound appears to block cancer cell proliferation, potentially by interfering with their metabolic pathways. [, ] Additionally, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents like rapamycin, methotrexate, and PNC-27. [, ]

Q7: Can this compound be used to study ketone body kinetics?

A: Yes, stable isotope-labeled this compound, such as 1,3-13C2 this compound, has been successfully employed in tracer studies to investigate ketone body kinetics in humans and animals. [, ] These studies provide valuable insights into the production, utilization, and interconversion rates of ketone bodies in various physiological and disease states.

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula for this compound is C4H5NaO3, and its molecular weight is 124.08 g/mol.

Q9: Has the mechanism of trifluoromethylation using Umemoto's reagent with this compound been investigated?

A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of trifluoromethylation of this compound with Umemoto's reagent. [] Calculations suggest that the reaction proceeds through a backside attack mechanism, providing insights into the reactivity and potential applications of this compound in synthetic chemistry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

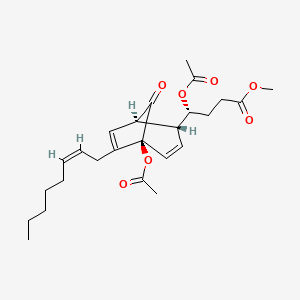

![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)

![2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide](/img/structure/B1259985.png)

![[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate](/img/structure/B1259991.png)